REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:7]=[CH:6][O:5][CH:4]=1.C([O-])(O)=O.[Na+].[C:13](Cl)(Cl)=[S:14]>C(Cl)(Cl)Cl>[N:1]([CH2:2][C:3]1[CH:7]=[CH:6][O:5][CH:4]=1)=[C:13]=[S:14] |f:1.2|
|
Name
|
|
Quantity
|
0.565 g
|
Type
|
reactant
|
Smiles
|
NCC1=COC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
0.66 mL
|
Type
|
reactant
|
Smiles
|
C(=S)(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred vigorously for 45 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at between 0°-5° C
|
Type
|
CUSTOM
|
Details
|
The phases were then separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with CHCl3 (10 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic solutions were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the volatiles removed
|
Type
|
CUSTOM
|
Details
|
Traces of residual solvent and thiophosgene were then evaporated off under high vacuum (20° C./0.05 mm Hg)
|
Reaction Time |
45 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=C=S)CC1=COC=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 81% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |